Tert-butyl 4-amino-3-ethylsulfanylbenzoate
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Overview
Description
Tert-butyl 4-amino-3-ethylsulfanylbenzoate is an organic compound with the molecular formula C13H19NO2S It is characterized by the presence of a tert-butyl ester group, an amino group, and an ethylsulfanyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-3-ethylsulfanylbenzoate typically involves the esterification of 4-amino-3-ethylsulfanylbenzoic acid with tert-butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-3-ethylsulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: N-substituted derivatives
Scientific Research Applications
Tert-butyl 4-amino-3-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-ethylsulfanylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues and active sites of proteins.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-amino-3-methylsulfanylbenzoate
- Tert-butyl 4-amino-3-propylsulfanylbenzoate
- Tert-butyl 4-amino-3-isopropylsulfanylbenzoate
Uniqueness
Tert-butyl 4-amino-3-ethylsulfanylbenzoate is unique due to the specific combination of functional groups it possesses The presence of the ethylsulfanyl group, in particular, imparts distinct chemical properties and reactivity compared to its analogs with different alkyl groups
Properties
IUPAC Name |
tert-butyl 4-amino-3-ethylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-5-17-11-8-9(6-7-10(11)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQXAIHRUIEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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